molecular formula C15H17NO B15086775 1-(4-(p-Tolyloxy)phenyl)ethanamine

1-(4-(p-Tolyloxy)phenyl)ethanamine

Cat. No.: B15086775
M. Wt: 227.30 g/mol
InChI Key: BYALPFZCZNURCB-UHFFFAOYSA-N
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Description

1-(4-(p-Tolyloxy)phenyl)ethanamine is a substituted aromatic amine featuring a phenoxy group with a para-methyl substituent (p-tolyl) attached to a phenyl ring, which is further linked to an ethanamine moiety.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-[4-(4-methylphenoxy)phenyl]ethanamine

InChI

InChI=1S/C15H17NO/c1-11-3-7-14(8-4-11)17-15-9-5-13(6-10-15)12(2)16/h3-10,12H,16H2,1-2H3

InChI Key

BYALPFZCZNURCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(p-Tolyloxy)phenyl)ethanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of p-tolyl ether followed by reduction and amination . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-(p-Tolyloxy)phenyl)ethanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-(p-Tolyloxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-(p-Tolyloxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The exact pathways can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .

Comparison with Similar Compounds

Halogen-Substituted Phenoxy Analogs

Compounds with halogenated phenoxy groups exhibit distinct electronic and steric effects compared to the methyl-substituted p-tolyloxy group:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Differences Reference
1-(4-(p-Tolyloxy)phenyl)ethanamine (Target) C₁₅H₁₇NO (est.) ~229.3 (est.) -O-C₆H₄-CH₃ (para) Electron-donating methyl group -
1-(4-(4-Fluorophenoxy)phenyl)ethanamine C₁₄H₁₄FNO 231.27 -O-C₆H₄-F (para) Electron-withdrawing fluorine; lighter
1-(4-(4-Bromophenoxy)phenyl)ethanamine C₁₄H₁₄BrNO 292.17 -O-C₆H₄-Br (para) Heavy atom (Br); potential toxicity

Key Findings :

  • Fluorine and bromine substituents increase polarity and alter electronic properties compared to the methyl group. Bromine’s larger atomic radius may enhance lipophilicity but raises safety concerns (e.g., handling precautions noted in ) .
  • The methyl group in the target compound likely improves metabolic stability compared to halogenated analogs .

Structural Isomers and Linker Variations

Variations in the linker or substitution position significantly impact physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Key Differences Reference
2-(p-Tolyloxy)ethanamine C₉H₁₃NO 151.21 -O-C₆H₄-CH₃ directly on ethanamine Shorter backbone; higher amine exposure
(4-(p-Tolyloxy)phenyl)methanamine C₁₄H₁₅NO 213.28 Methanamine instead of ethanamine Reduced steric bulk
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine C₁₁H₁₃N₃O 203.24 Oxadiazole heterocycle Enhanced rigidity; potential for π-π interactions

Key Findings :

  • The oxadiazole-containing analog () introduces a heterocyclic ring, which may improve binding affinity in enzyme-targeted therapies .

Substituted Phenyl Ethanamine Derivatives

Simpler phenyl-ethanamine derivatives highlight the role of substitution patterns:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Differences Reference
1-(4-Chlorophenyl)ethanamine C₈H₁₀ClN 155.63 -Cl (para) No phenoxy linker; direct halogenation
(R)-1-(p-Tolyl)ethanamine hydrochloride C₉H₁₃N·HCl 171.67 -CH₃ (para) + salt Salt form enhances solubility
2-(4-Methylphenyl)ethylamine C₉H₁₃N 135.21 Ethylamine backbone No oxygen linker; shorter structure

Key Findings :

  • The hydrochloride salt () improves aqueous solubility, a critical factor in drug formulation .
  • Removing the phenoxy linker (e.g., 2-(4-Methylphenyl)ethylamine in ) simplifies the structure but may reduce receptor binding specificity .

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